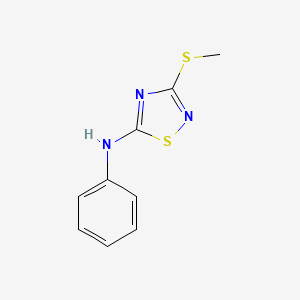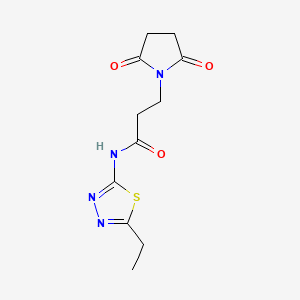
3-Methylthio-5-phenylamino-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthio-5-phenylamino-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylthio-5-phenylamino-1,2,4-thiadiazole can be synthesized through the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylthio-5-phenylamino-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methylthio-5-phenylamino-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: Used in the synthesis of materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-Methylthio-5-phenylamino-1,2,4-thiadiazole involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cell wall synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A common thiadiazole derivative with various biological activities.
1,2,3-Thiadiazole: Another isomer with different chemical properties and applications.
1,2,5-Thiadiazole: Less common but still of interest in medicinal chemistry.
Uniqueness
3-Methylthio-5-phenylamino-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
35746-47-5 |
|---|---|
Molekularformel |
C9H9N3S2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
3-methylsulfanyl-N-phenyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C9H9N3S2/c1-13-9-11-8(14-12-9)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI-Schlüssel |
PNSYEUJVQCFBHI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NSC(=N1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)

![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)

![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)

![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)

![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)
